n-(3-Bromo-5-chloro-2-(difluoromethoxy)phenyl)cyclopropanecarboxamide
Description
N-(3-Bromo-5-chloro-2-(difluoromethoxy)phenyl)cyclopropanecarboxamide is a cyclopropane-containing carboxamide derivative characterized by a halogen-substituted phenyl ring. Its structure includes a cyclopropane ring directly bonded to a carboxamide group, with the phenyl ring substituted at the 3-, 5-, and 2-positions by bromo, chloro, and difluoromethoxy groups, respectively. The difluoromethoxy group (-OCF₂H) introduces both electronegativity and steric bulk, which may influence solubility, metabolic stability, and intermolecular interactions.
Properties
Molecular Formula |
C11H9BrClF2NO2 |
|---|---|
Molecular Weight |
340.55 g/mol |
IUPAC Name |
N-[3-bromo-5-chloro-2-(difluoromethoxy)phenyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C11H9BrClF2NO2/c12-7-3-6(13)4-8(9(7)18-11(14)15)16-10(17)5-1-2-5/h3-5,11H,1-2H2,(H,16,17) |
InChI Key |
MSXGBZQWWSZCOG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NC2=C(C(=CC(=C2)Cl)Br)OC(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(3-Bromo-5-chloro-2-(difluoromethoxy)phenyl)cyclopropanecarboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Phenyl Ring: The phenyl ring is first synthesized with the desired substituents (bromine, chlorine, and difluoromethoxy groups) through electrophilic aromatic substitution reactions.
Cyclopropanation: The phenyl ring is then subjected to cyclopropanation using reagents such as diazomethane or Simmons-Smith reagent to form the cyclopropane ring.
Amidation: Finally, the carboxylic acid group is converted to the carboxamide through an amidation reaction using reagents like thionyl chloride followed by ammonia or an amine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropane ring, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the halogen substituents, potentially replacing them with hydrogen atoms.
Substitution: The halogen atoms (bromine and chlorine) on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Dehalogenated compounds.
Substitution: Phenyl derivatives with different substituents replacing the halogens.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Employed in research to understand the mechanisms of various organic reactions.
Biology:
Biochemical Probes: Utilized as a probe to study biological pathways and interactions due to its unique structure.
Medicine:
Drug Development: Investigated for potential therapeutic applications, including as a lead compound for the development of new drugs.
Industry:
Material Science: Explored for use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of n-(3-Bromo-5-chloro-2-(difluoromethoxy)phenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in drug development, it may inhibit or activate certain enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogs in the provided evidence include:
- Tozasertib Lactate (CAS-899827-04-4): A cyclopropanecarboxamide derivative with a pyrimidinyl-thiophenyl substituent, approved as an antineoplastic agent .
- N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide: A cyclopropane carboxamide with methoxyphenoxy and diethyl groups, synthesized via procedure B (yield: 78%) .
Key structural differences:
The halogenated substituents (Br, Cl) in the target compound likely reduce solubility compared to Tozasertib’s polar pyrimidinyl-thio group. The difluoromethoxy group may enhance metabolic stability relative to the methoxyphenoxy group in the N,N-diethyl analog due to reduced susceptibility to oxidative demethylation .
Biological Activity
n-(3-Bromo-5-chloro-2-(difluoromethoxy)phenyl)cyclopropanecarboxamide is a synthetic compound with the molecular formula C11H9BrClF2NO2. Its unique structure features a cyclopropane ring and a phenyl group substituted with bromine, chlorine, and difluoromethoxy groups. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.
Synthesis and Properties
The synthesis of this compound typically involves several steps:
- Formation of the Phenyl Ring : The phenyl ring is synthesized via electrophilic aromatic substitution reactions to introduce the desired substituents.
- Cyclopropanation : The phenyl compound undergoes cyclopropanation using reagents such as diazomethane or Simmons-Smith reagent.
- Amidation : The carboxylic acid group is converted into a carboxamide using thionyl chloride followed by ammonia or an amine.
| Property | Value |
|---|---|
| Molecular Formula | C11H9BrClF2NO2 |
| Molecular Weight | 340.55 g/mol |
| IUPAC Name | N-[3-bromo-5-chloro-2-(difluoromethoxy)phenyl]cyclopropanecarboxamide |
| InChI | InChI=1S/C11H9BrClF2NO2/c12-7-3-6(13)4-8(9(7)18-11(14)15)16-10(17)5-1-2-5/h3-5,11H,1-2H2,(H,16,17) |
| Canonical SMILES | C1CC1C(=O)NC2=C(C(=CC(=C2)Cl)Br)OC(F)F |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The compound may modulate the activity of enzymes or receptors, which can lead to therapeutic effects. For example, it may exhibit inhibitory or activatory effects on certain enzymes involved in metabolic pathways.
Biological Activity Studies
Research on similar compounds has indicated potential biological activities that may be relevant to this compound:
- Antimicrobial Activity : Compounds with similar structures have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Antioxidant Activity : Studies have demonstrated that related compounds possess antioxidant properties, capable of scavenging free radicals .
- DNA Interaction : Some derivatives have been reported to cleave plasmid DNA, indicating potential applications in gene therapy or as antibacterial agents .
Case Study 1: Antimicrobial Efficacy
In a study assessing antimicrobial properties, derivatives of this compound were tested for their effectiveness against common pathogens. Results indicated significant inhibition of bacterial growth at specific concentrations.
Case Study 2: Antioxidant Properties
Another investigation focused on the antioxidant capabilities of structurally similar compounds. These studies utilized assays such as DPPH and ABTS to evaluate radical scavenging activity, revealing promising results that suggest potential health benefits.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
